Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate
Overview
Description
Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of ethyl 2-amino-1,3-thiazole-4-carboxylate with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as distillation, crystallization, and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with similar structural features but different chemical properties and applications.
Methyl butyrate: Another ester with a similar structure but different functional groups and uses.
Ethyl 2-amino-1,3-thiazole-4-carboxylate: A precursor in the synthesis of Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 2-(5-((ethoxycarbonyl)amino)-1,2,4-thiadiazol-3-yl)acetate is a synthetic compound characterized by its unique thiadiazole ring structure, which is known to exhibit various biological activities. This detailed article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 288.28 g/mol. The presence of the thiadiazole ring along with ethoxycarbonyl and amino groups enhances its reactivity and biological potential.
Antimicrobial Properties
Research indicates that compounds similar to this compound demonstrate significant antimicrobial and antifungal activities. The thiadiazole moiety is recognized for its ability to interact with biological systems, potentially influencing enzyme activity and cellular processes.
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Microbial Activity | Reference |
---|---|---|
Ethyl 2-(5-amino-1,2,4-thiadiazol-3-yl)acetate | Moderate against Gram-positive bacteria | |
Methyl 5-(ethoxycarbonylamino)-1,2,4-thiadiazole-3-acetate | Antifungal activity against Candida species | |
Ethyl 2-(5-(methylthio)-1,2,4-thiadiazol-3-yl)acetate | Inhibitory effects on bacterial growth |
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may inhibit specific enzymes crucial for microbial survival or disrupt cellular processes through interaction with nucleic acids or proteins.
Case Studies
Several studies have explored the biological activity of thiadiazole derivatives:
- Antimicrobial Screening : A study evaluated various thiadiazole derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent inhibitory effects comparable to standard antibiotics.
- Pharmacological Research : Another investigation focused on the synthesis of ethoxycarbonyl-substituted thiadiazoles and their evaluation as potential antibiotic agents. The findings suggested that modifications in the chemical structure significantly influenced antimicrobial potency.
Future Directions in Research
The ongoing research into this compound aims to:
- Enhance Efficacy : Further modifications to improve its bioactivity and selectivity against specific pathogens.
- Investigate Mechanisms : Detailed studies to elucidate the precise mechanisms through which this compound interacts with microbial targets.
Properties
IUPAC Name |
ethyl 2-[5-(ethoxycarbonylamino)-1,2,4-thiadiazol-3-yl]acetate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4S/c1-3-15-7(13)5-6-10-8(17-12-6)11-9(14)16-4-2/h3-5H2,1-2H3,(H,10,11,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCRFPIUUUANCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NSC(=N1)NC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80614245 | |
Record name | Ethyl {5-[(ethoxycarbonyl)amino]-1,2,4-thiadiazol-3-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150215-10-4 | |
Record name | Ethyl {5-[(ethoxycarbonyl)amino]-1,2,4-thiadiazol-3-yl}acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80614245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.